Benzenamine, 4-chloro-N-(3-pyridinylmethylene)-

Description

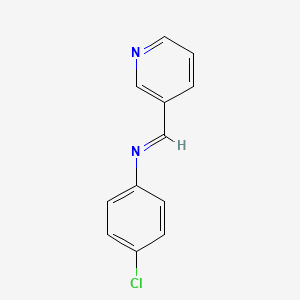

Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- is a Schiff base derivative comprising a 4-chloro-substituted aniline moiety linked via a methylene imine (N=CH) group to a pyridine ring at the 3-position. Schiff bases are renowned for their versatility in coordination chemistry and biological applications, such as antimicrobial, anticancer, and catalytic activities .

Properties

CAS No. |

41855-64-5 |

|---|---|

Molecular Formula |

C12H9ClN2 |

Molecular Weight |

216.66 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C12H9ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-9H |

InChI Key |

JUFHEWBGUFHGPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- typically involves the condensation of 4-chlorobenzenamine with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine or hydroxylamine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the molecular target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers in Pyridine Substitution

The position of the pyridine nitrogen significantly influences electronic and steric properties. For instance:

- This positional change may also affect solubility and biological activity .

- Benzenamine, N-(3-pyridinylmethylene)- (CAS 29722-97-2) : The parent compound lacks the 4-chloro substituent, highlighting the chlorine’s role in increasing electrophilicity and reactivity in substitution reactions .

Substituent Variations on the Benzene Ring

Substituents modulate electronic and steric effects:

- Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4): The methoxy group (strong electron donor) further decreases acidity of the aniline NH compared to chloro, impacting hydrogen-bonding capacity .

Heterocycle Variations in the Schiff Base Moiety

Alternative heterocycles introduce distinct electronic and structural profiles:

- However, its electron-rich nature may enhance π-π stacking interactions .

Functional Group Modifications

Key functional group changes include:

- 4-Chloro-N-[(4-chlorophenyl)phenylmethylene]benzenamine (CAS 1233-25-6) : The diphenylmethylene group increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectral Data from Evidence

Biological Activity

Benzenamine, 4-chloro-N-(3-pyridinylmethylene)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula CHClN and a molar mass of approximately 216.67 g/mol. Its structure features a chlorobenzene ring attached to a pyridinylmethylene group, which is believed to enhance its chemical reactivity and biological efficacy. The presence of chlorine and the pyridine moiety suggests specific reactivity patterns that may contribute to its biological activities.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenamine, 4-chloro-N-(3-pyridinylmethylene) | CHClN | Contains a pyridinylmethylene group; potential for enhanced reactivity |

| Benzenamine, 4-chloro-N-(2-pyridinylmethylene) | CHClN | Different position of pyridine attachment |

| Benzenamine, 3-chloro-N-(4-pyridinylmethylene) | CHClN | Variation in chlorine position |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenamine derivatives, particularly those containing halogens. For instance, compounds with halogen substituents have shown increased antibacterial activity against various strains of bacteria. The incorporation of the pyridine moiety is believed to enhance this activity through improved interaction with bacterial targets.

A study evaluating a series of chlorinated anilides demonstrated that derivatives similar to benzenamine showed promising activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specifically, compounds with structural similarities exhibited submicromolar activity against these pathogens, suggesting that benzenamine could be a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of benzenamine derivatives has also been explored. Research indicates that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines while maintaining low toxicity to normal cells. For example, derivatives from related classes have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2 summarizes findings from recent studies on the anticancer activity of related compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| Compound A | FTC-133 (Thyroid Cancer) | 5.0 | Low |

| Compound B | HeLa (Cervical Cancer) | 8.0 | Moderate |

| Benzenamine Derivative | MCF-7 (Breast Cancer) | 6.5 | Low |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzenamine derivatives. The presence of halogens like chlorine influences lipophilicity and bioavailability, which are critical factors in drug design. Research indicates that variations in the position of substituents on the aromatic ring significantly affect both the antimicrobial and anticancer activities of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.